![molecular formula C10H7BrO2S B6206891 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid CAS No. 1697282-42-0](/img/no-structure.png)
5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid
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Description
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrO2S . It is a type of benzofuran compound, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid is represented by the linear formula C9H5BrO2S . The molecular weight of this compound is 257.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid include a molecular weight of 257.11 and a linear formula of C9H5BrO2S .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid involves the bromination of 2-methyl-1-benzothiophene-3-carboxylic acid followed by the introduction of a bromine substituent at the 5-position of the benzothiophene ring. The resulting intermediate is then subjected to carboxylation to yield the final product.", "Starting Materials": [ "2-methyl-1-benzothiophene-3-carboxylic acid", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1-benzothiophene-3-carboxylic acid using bromine in the presence of sodium hydroxide and diethyl ether as a solvent to yield 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid", "Step 2: Introduction of a bromine substituent at the 5-position of the benzothiophene ring using bromine in the presence of ethanol as a solvent to yield the intermediate", "Step 3: Carboxylation of the intermediate using carbon dioxide in the presence of sodium hydroxide and ethanol as a solvent to yield 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid" ] } | |
CAS RN |
1697282-42-0 |
Molecular Formula |
C10H7BrO2S |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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